Binodenoson is a selective agonist for the A2A adenosine receptor, a subtype of the adenosine receptor family that plays a crucial role in various physiological processes, including vasodilation and neurotransmission. This compound has been explored for its potential therapeutic applications, particularly in myocardial perfusion imaging and neuroprotection.
Binodenoson, also known by its developmental code WRC-0470, is derived from structural modifications of adenosine. It is synthesized through various chemical pathways that enhance its binding affinity to the A2A receptor.
Binodenoson is classified as an adenosine receptor agonist. Specifically, it targets the A2A subtype, which is implicated in cardiovascular and neurological functions. This classification places it within a broader category of compounds that modulate adenosine signaling.
The synthesis of Binodenoson involves several key steps that optimize yield and purity. One notable method includes:
The synthesis can be scaled for large-scale production, ensuring that the process remains efficient while maintaining the integrity of the compound's structure. The use of specific solvents and temperature controls during synthesis is critical for achieving the desired polymorphic form.
The molecular structure of Binodenoson features a complex arrangement characteristic of adenosine analogs. It includes:
The molecular formula for Binodenoson is C₁₃H₁₅N₅O₃, with a molecular weight of approximately 293.30 g/mol. Its structural representation reveals functional groups essential for its biological activity .
Binodenoson undergoes various chemical reactions typical of adenosine derivatives, including:
The compound's reactivity can be influenced by its structural features, such as the presence of hydroxyl groups which facilitate interactions with biological targets .
Binodenoson exerts its effects primarily through activation of the A2A adenosine receptor:
Studies have shown that Binodenoson exhibits a dissociation constant (K_i) in the nanomolar range for the A2A receptor, indicating strong binding affinity .
Binodenoson has several promising applications in scientific research and clinical practice:
Binodenoson (chemical name: 2-((cyclohexylmethylene)hydrazino)adenosine) is an investigational selective adenosine A2A receptor agonist developed as a pharmacologic stress agent for myocardial perfusion imaging (MPI). Its design addresses limitations of non-selective adenosine receptor agonists, which frequently cause adverse effects due offtarget receptor activation. Binodenoson’s high A2A specificity enables coronary vasodilation while minimizing activation of A1, A2B, and A3 receptors linked to bronchoconstriction, AV block, and inflammation [1] [7]. Though it reached Phase 3 clinical trials for coronary artery disease diagnosis, development was discontinued despite promising efficacy and safety profiles [4].
The development of binodenoson emerged from efforts to overcome limitations of first-generation vasodilators:
Table 1: Evolution of Selective A2A Agonists for Cardiac Stress Testing
Compound | Structure | A2A Affinity (Ki, nM) | Selectivity vs. A1/A3 | Development Status |
---|---|---|---|---|
Adenosine | Unmodified nucleoside | 310 (Low) | None | Approved (1989) |
Regadenoson | Pyrazole-derivative | 290 | 34-fold (A1) | Approved (2008) |
Apadenoson | 2-Alkoxyadenosine analog | 0.5 | 154-fold (A1) | Phase 3 (Discontinued) |
Binodenoson | 2-Hydrazinoadenosine derivative | 270 | >1,500-fold (A1) | Phase 3 (Discontinued) |
Second-generation agonists like binodenoson, regadenoson, and apadenoson enabled single-bolus administration (vs. adenosine’s 6-minute infusion) and reduced systemic side effects [2] [7].
Binodenoson (C₁₇H₂₅N₇O₄; molecular weight 391.4 g/mol) is a purine nucleoside derivative featuring:
Table 2: Key Functional Groups and Receptor Interactions
Structural Element | Role in A2A Binding | Effect on Pharmacology |
---|---|---|
6-Amino group (Adenine) | H-bonds with Asn253 (TM6) | Anchors core structure to receptor |
Ribose 3',5'-diol | Coordinates H₂O network involving Thr88 (TM3), His278 (TM7) | Stabilizes active receptor conformation |
Cyclohexylmethylene hydrazone | Hydrophobic interaction with Phe168 (EL2) | Enhances A2A selectivity over A1/A3 |
Molecular modeling confirms binodenoson adopts a binding pose similar to adenosine in the A2A receptor’s orthosteric site, but its extended hydrazone group displaces extracellular loop residues (EL2/EL3), reducing access to adjacent A1/A3 pockets [10].
Binodenoson was developed when MPI demanded safer, simpler alternatives to adenosine:
Binodenoson’s legacy includes:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7